molecular formula C15H15N5O2 B6528514 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide CAS No. 1019101-38-2

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

Cat. No. B6528514
M. Wt: 297.31 g/mol
InChI Key: GXJDEWHALVIOQE-UHFFFAOYSA-N
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Description

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (N-DMPO) is a novel small molecule with a wide range of potential applications in scientific research. It is a stable, non-toxic, and water-soluble compound that has been used in a variety of laboratory experiments and has shown promise in numerous biomedical applications. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide involves the reaction of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-carboxylic acid with 4-methylbenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ammonia to form the final product.

Starting Materials
5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-carboxylic acid, 4-methylbenzoyl chloride, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), ammonia

Reaction
Step 1: Dissolve 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-carboxylic acid (1.0 equiv) and N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) in dry dichloromethane (DCM) under nitrogen atmosphere and stir for 30 minutes at room temperature., Step 2: Add 4-dimethylaminopyridine (DMAP) (0.1 equiv) and 4-methylbenzoyl chloride (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Step 4: Dissolve the resulting intermediate in ethanol and add ammonia gas to the solution at room temperature., Step 5: Stir the reaction mixture for 24 hours at room temperature and then concentrate the solution under reduced pressure., Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide as a white solid.

Scientific Research Applications

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide has been used in a variety of laboratory experiments due to its unique properties. It has been used as a fluorescent probe for imaging and sensing applications, as a biomarker for cancer cells, and as a drug delivery vehicle. It has also been used in the study of protein-protein interactions and protein-DNA interactions. In addition, it has been used to study the structure and function of enzymes and other proteins, and to study the mechanisms of action of drugs and other compounds.

Mechanism Of Action

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide has been shown to interact with proteins and enzymes in a variety of ways. It has been shown to bind to the active sites of enzymes, to interact with the active sites of proteins, and to interact with the nucleic acid bases of DNA. It has also been shown to modulate the activity of enzymes and proteins, and to alter the conformation of proteins.

Biochemical And Physiological Effects

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and proteins, to alter the conformation of proteins, and to interact with the active sites of proteins and enzymes. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been shown to enhance the activity of certain enzymes and proteins, to reduce the activity of certain enzymes and proteins, and to modulate the expression of certain genes.

Advantages And Limitations For Lab Experiments

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide has a number of advantages for laboratory experiments. It is stable, non-toxic, and water-soluble, making it easy to use and store. It is also relatively inexpensive and can be synthesized in a short amount of time. However, there are some limitations to using N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide in laboratory experiments. It is not always easy to accurately measure the concentration of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide in a solution, and the compound can be difficult to purify. In addition, N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide can be difficult to detect in certain experiments due to its low fluorescence.

Future Directions

The potential applications of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide are still being explored. Future research could focus on developing new synthesis methods to improve the purity and stability of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide, as well as exploring new ways to detect the compound in laboratory experiments. In addition, further research could focus on developing new methods to optimize the use of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide in biomedical applications, such as drug delivery and imaging. Finally, further research could focus on understanding the mechanism of action of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide and exploring its potential therapeutic applications.

properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-9-4-6-11(7-5-9)13(21)16-15-18-17-14(22-15)12-8-10(2)20(3)19-12/h4-8H,1-3H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJDEWHALVIOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

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